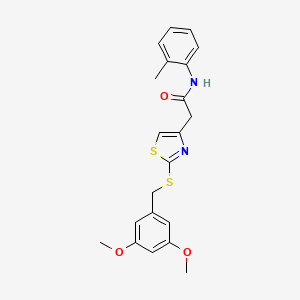

![molecular formula C8H13ClN2 B2646608 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride CAS No. 2247104-16-9](/img/structure/B2646608.png)

2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

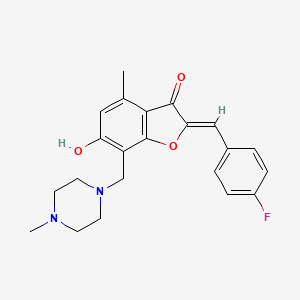

The compound “2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride” is a nitrogen-containing heterocyclic compound . It is related to the pyrrolopyrazine scaffold, which includes a pyrrole and a pyrazine ring . The molecular weight of a similar compound, 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-1,5-dimethyl-, is 176.2581 .

Synthesis Analysis

The synthesis of 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines has been reported in the literature . The procedure involves the condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole and a pyrazine ring as part of the pyrrolopyrazine scaffold . The InChI code for a similar compound, ethyl 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate hydrochloride, is 1S/C11H16N2O2.ClH/c1-2-15-11(14)9-6-10-7-12-4-3-5-13(10)8-9;/h6,8,12H,2-5,7H2,1H3;1H .Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which are related to the compound , have been synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . The benzotriazole residue in the synthesized compounds can be substituted by a variety of nucleophiles .Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a storage temperature of 2-8°C .Scientific Research Applications

Novel Heterocyclic Systems Synthesis

Research has explored the synthesis of heterocyclic systems involving 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives due to their potential as lead compounds in medicinal chemistry. For instance, a novel strategy for synthesizing pyrrolo[3,4-d][1,2]diazepines involves cyclization of pyrrole polycarbonyl compounds with hydrazine, highlighting the interest in these compounds for designing new medicinal compounds (Kharaneko & Bogza, 2013).

Crystal Structure Analysis

The crystal structure of derivatives, such as the methyl ester of the adduct of intramolecular Diels–Alder reaction between maleic anhydride and 1-(2-furyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine, has been determined, revealing a fused pentacyclic system. This structural analysis provides insights into the molecular conformation and potential intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Toze et al., 2011).

Ring Expansion and Contraction Reactions

The chemical reactivity of tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives has been explored in various studies, including base-catalyzed ring expansion and contraction reactions. These reactions are significant for generating diverse molecular architectures and have implications in synthetic organic chemistry and drug development (Ashby & Griffiths, 1975).

Mechanistic Studies

Understanding the mechanisms of chemical reactions involving 2,3,4,5-Tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives is crucial for advancing synthetic methodologies. For example, the mechanism of alkaline hydrolysis of diazepam has been studied to understand the hydrolysis kinetics and structural identification of intermediates, providing valuable insights into the chemical behavior of related diazepine compounds (Yang, 1998).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear, related pyrrolodiazepines have been found to exhibit CNS depressant, anti-convulsant, anti-inflammatory, and anti-histamine activity . They are inhibitors of enzyme-promoted prostaglandin synthesis and protect against the convulsive shock induced by metrazol in mice .

Safety and Hazards

Future Directions

Pyrrolopyrazine derivatives, which are related to the compound , have shown a wide range of biological activities and are an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-3-8-7-9-4-2-6-10(8)5-1;/h1,3,5,9H,2,4,6-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKGKZNVXFXKLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CN2C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

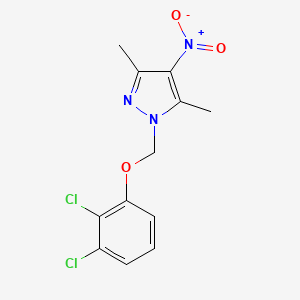

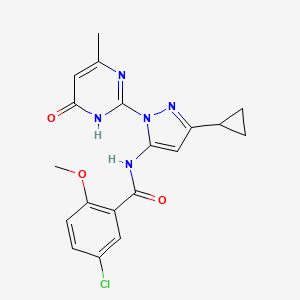

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2646527.png)

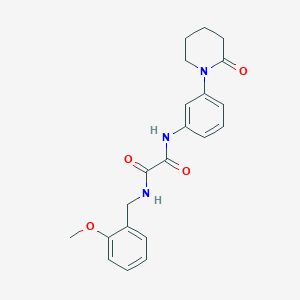

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2646531.png)

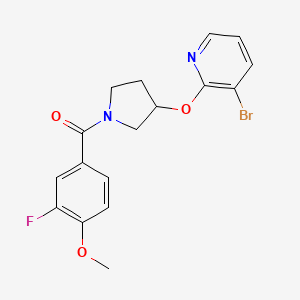

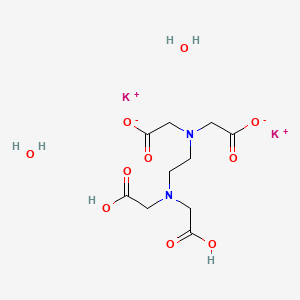

![13-Propyl-8-(3,4,5-trimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2646535.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)

![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)

![(1R,5S)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2646544.png)